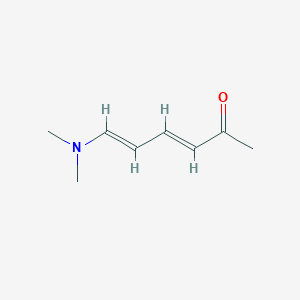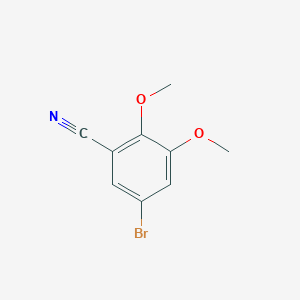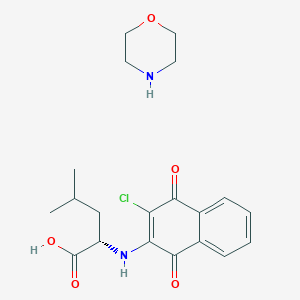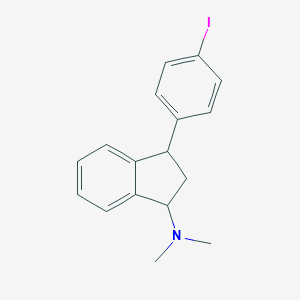
6-(Dimethylamino)-3,5-hexadiene-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Six-(Dimethylamino)-3,5-hexadiene-2-one, also known as DMHD, is a chemical compound that is widely used in scientific research. It is a yellowish liquid with a strong odor and is highly reactive. DMHD is used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
6-(Dimethylamino)-3,5-hexadiene-2-one acts as a fluorescent probe by binding to proteins and nucleic acids. It undergoes a photochemical reaction upon excitation with ultraviolet light, resulting in the emission of fluorescence. The fluorescence intensity is proportional to the concentration of the bound molecule. 6-(Dimethylamino)-3,5-hexadiene-2-one is also known to interact with lipids, which can affect the structure and function of biological membranes.
Biochemical and Physiological Effects:
6-(Dimethylamino)-3,5-hexadiene-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase. 6-(Dimethylamino)-3,5-hexadiene-2-one has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, 6-(Dimethylamino)-3,5-hexadiene-2-one has been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(Dimethylamino)-3,5-hexadiene-2-one in lab experiments is its ability to act as a fluorescent probe. This allows researchers to study the binding of molecules in real-time and to monitor changes in concentration. 6-(Dimethylamino)-3,5-hexadiene-2-one is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 6-(Dimethylamino)-3,5-hexadiene-2-one is highly reactive and can be hazardous if not handled properly. It is also sensitive to light and air, which can affect its stability.
Future Directions
There are several future directions for the use of 6-(Dimethylamino)-3,5-hexadiene-2-one in scientific research. One area of research is the development of new fluorescent probes based on 6-(Dimethylamino)-3,5-hexadiene-2-one. These probes could be used to study a wide range of biological molecules, including lipids, carbohydrates, and nucleic acids. Another area of research is the development of new methods for the synthesis and purification of 6-(Dimethylamino)-3,5-hexadiene-2-one. This could lead to the production of more stable and less hazardous forms of 6-(Dimethylamino)-3,5-hexadiene-2-one. Finally, researchers are exploring the use of 6-(Dimethylamino)-3,5-hexadiene-2-one in drug discovery and development, particularly in the development of new drugs for the treatment of neurodegenerative diseases.
Conclusion:
6-(Dimethylamino)-3,5-hexadiene-2-one is a versatile compound that is widely used in scientific research. Its ability to act as a fluorescent probe makes it a valuable tool for studying the binding of molecules in real-time. 6-(Dimethylamino)-3,5-hexadiene-2-one has a variety of biochemical and physiological effects and has been shown to have anti-inflammatory and antioxidant properties. While there are some limitations to its use, 6-(Dimethylamino)-3,5-hexadiene-2-one remains a valuable tool for researchers in a wide range of fields. Future research will continue to explore the potential applications of 6-(Dimethylamino)-3,5-hexadiene-2-one in scientific research.
Synthesis Methods
6-(Dimethylamino)-3,5-hexadiene-2-one is synthesized by the reaction of 2,4-pentanedione with dimethylamine. The reaction takes place in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The product is then purified by distillation to obtain pure 6-(Dimethylamino)-3,5-hexadiene-2-one. This synthesis method is widely used in the laboratory for the production of 6-(Dimethylamino)-3,5-hexadiene-2-one.
Scientific Research Applications
6-(Dimethylamino)-3,5-hexadiene-2-one is widely used in scientific research for its ability to act as a fluorescent probe. It is used to study the binding of proteins and nucleic acids. 6-(Dimethylamino)-3,5-hexadiene-2-one is also used to study the mechanism of action of enzymes and to investigate the structure and function of biological membranes. 6-(Dimethylamino)-3,5-hexadiene-2-one has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
properties
CAS RN |
182503-41-9 |
|---|---|
Product Name |
6-(Dimethylamino)-3,5-hexadiene-2-one |
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3E,5E)-6-(dimethylamino)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C8H13NO/c1-8(10)6-4-5-7-9(2)3/h4-7H,1-3H3/b6-4+,7-5+ |
InChI Key |
SRXFDENAXRJYEI-YDFGWWAZSA-N |
Isomeric SMILES |
CC(=O)/C=C/C=C/N(C)C |
SMILES |
CC(=O)C=CC=CN(C)C |
Canonical SMILES |
CC(=O)C=CC=CN(C)C |
synonyms |
3,5-Hexadien-2-one, 6-(dimethylamino)-, (E,E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)

![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)


![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)




![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)